6-羰基氯化铬

描述

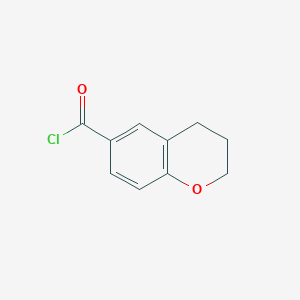

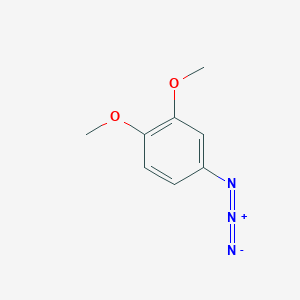

Chroman-6-carbonyl Chloride is a chemical compound with the molecular formula C10H9ClO2 . It is also known by other names such as 3,4-dihydro-2h-1-benzopyran-6-carbonyl chloride . The compound has a molecular weight of 196.63 g/mol .

Synthesis Analysis

The synthesis of chroman derivatives, which includes Chroman-6-carbonyl Chloride, has been achieved through various methods. One such method involves an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation . Another method involves a three-step process that includes Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization .

Molecular Structure Analysis

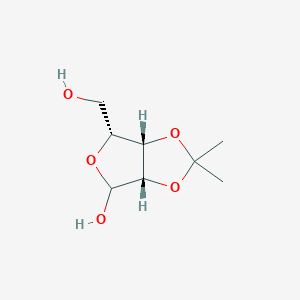

The molecular structure of Chroman-6-carbonyl Chloride consists of a carbonyl group attached to the 6th carbon of a chroman ring . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O . The chroman ring is a heterocyclic compound that consists of a benzene ring fused to a heterocyclic pyran ring .

Chemical Reactions Analysis

Carbonyl compounds with leaving groups, such as Chroman-6-carbonyl Chloride, have reactions similar to aldehydes and ketones . The main difference is the presence of an electronegative substituent that can act as a leaving group during a nucleophile substitution reaction .

科学研究应用

与烯烃的反应:六羰基铬在四氯化碳溶液中与各种烯烃(如环己烯、环戊烯和 1-己烯)反应,生成氯代醇和 α-氯羰基化合物以及 α,β-不饱和羰基化合物。该反应在有机合成和化学反应中具有重要意义 (Stairs 等,1963).

电化学行为:对包括六羰基铬在内的金属羰基的电化学氧化的研究揭示了电子转移过程和金属羰基与缺电子物质的相互作用的见解。这项研究有助于了解金属配合物的电化学性质 (Chum 等,1977).

2-酰胺基色酮的合成:2-羰基氯化铬与叠氮化钠或亚硝酸的反应已用于合成 2-酰胺基色酮,突出了其在新型有机化合物形成中的作用 (Zagorevskii 等,1967).

比色测定氯化物:六羰基铬已用于一种改进的比色法中,用于测定氯离子。该应用在分析化学中对于检测和测量各种样品中的氯化物浓度至关重要 (Hon 和 Townshend,1980).

光催化降解研究:六羰基铬在某些化合物的な光解降解机理中发挥作用,如针对 3,5,6-三氯-2-吡啶醇(毒死蜱的降解产物)的降解研究。这项研究与环境化学和光催化有关 (Žabar 等,2016).

碱性磷酸酶抑制剂:3,3'-羰基双(色酮)的合成及其作为哺乳动物碱性磷酸酶抑制剂的活性展示了源自六羰基铬的羰基化合物在生物化学中的另一应用 (Miliutina 等,2016).

安全和危害

While specific safety and hazard information for Chroman-6-carbonyl Chloride is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding breathing in the compound, avoiding contact with skin and eyes, and using personal protective equipment .

未来方向

Chroman derivatives, including Chroman-6-carbonyl Chloride, have been recognized as a privileged structure for new drug invention and development . The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . Therefore, future research may focus on synthesizing new chroman derivatives and studying their potential pharmacological applications .

属性

IUPAC Name |

3,4-dihydro-2H-chromene-6-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSNWGZAMLPCLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439950 | |

| Record name | Chroman-6-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chroman-6-carbonyl Chloride | |

CAS RN |

55746-03-7 | |

| Record name | Chroman-6-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B1354422.png)

![1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1354457.png)